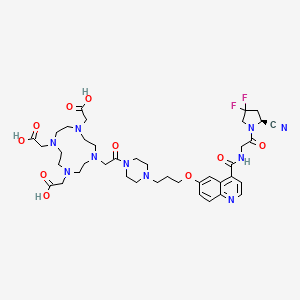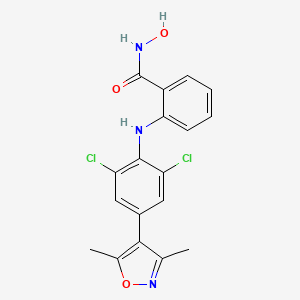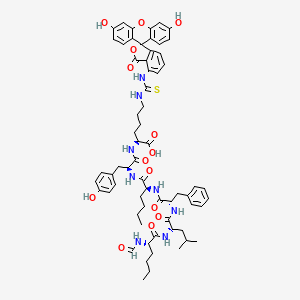
FMF-02-063-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FMF-02-063-1 inhibits p308 AKT and p473 AKT signaling in isogenic HMEC cell lines where PI3K signaling is driven exclusively by CA-p110-δ under serum starved conditions. FMF-02-063-1 does not inhibit p308 AKT and p473 AKT signaling in isogenic HMEC cell lines where PI3K signaling is driven exclusively by CAp110-α or CA-p110-β.
Scientific Research Applications
Flow Microfluorimetry (FMF) Technology and Applications :
- FMF technology has been utilized extensively in cellular immunology, chromosome analysis, and the analysis of cells isolated from solid tissue, showcasing its potential for diverse applications in scientific research (Mackenzie, Dresser, & Pinder, 1985).
- The development of FMF techniques for measuring DNA content in single cells has enabled greater precision and sensitivity in cell characterization and life cycle analysis (Dean & Jett, 1974).
Applications in Biological Studies :
- FMF has been applied to study chlorophyll-containing cells and isolated chloroplasts, with the ability to measure nucleic acid and protein content in dechlorophyllized algal cells (Paau, Oro, & Cowles, 1978).
- The technique has also been effective in monitoring nucleic acid content and cell size changes in bacteria like Escherichia coli and Rhizobium species, demonstrating its utility in microbial research (Paau, Cowles, & Oro, 1977).
Technological Developments and Applications :
- FMF technology has been instrumental in developing a spectroscopic system with (Cd,Zn)Te detectors for high efficiency and high energy resolution applications, highlighting its role in advancing measurement technologies (Disch et al., 2012).
- An optical fiber curvature sensor based on FMF was developed, showcasing the adaptability of FMF technology in creating precision measurement tools (Chen et al., 2014).
Familial Mediterranean Fever (FMF) Research :
- Research on FMF, a genetic disorder, has been significant, with studies focusing on the cloning of the gene causing FMF and the discovery of missense mutations in affected individuals (Aksentijevich et al., 1997).
- Advances in understanding FMF include insights into the role of the pyrin protein and its impact on caspase-1 activation and interleukin-1β production, offering new therapeutic targets (Chae, Aksentijevich, & Kastner, 2009).
properties
CAS RN |
1980884-01-2 |
|---|---|
Product Name |
FMF-02-063-1 |
Molecular Formula |
C25H28N6O4S |
Molecular Weight |
508.6 |
IUPAC Name |
2-((3-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)amino)-5,8,11-trimethyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one |
InChI |
InChI=1S/C25H28N6O4S/c1-16-7-8-21-20(13-16)24(33)30(3)22-15-26-25(28-23(22)29(21)2)27-17-5-4-6-19(14-17)36(34,35)31-11-9-18(32)10-12-31/h4-8,13-15,18,32H,9-12H2,1-3H3,(H,26,27,28) |
InChI Key |
GHKMIOAEPALCFS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N(C)C(N=C(NC3=CC(S(=O)(N4CCC(O)CC4)=O)=CC=C3)N=C5)=C5N(C)C2=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
FMF-02-063-1; FMF02063-1; FMF 02 0631; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





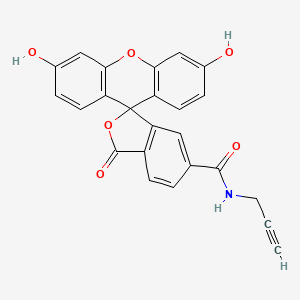
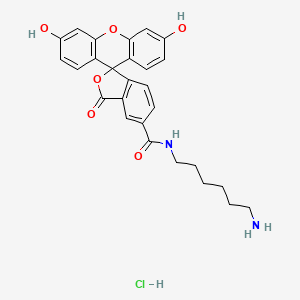
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)
![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)

